N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features an imidazo[1,2-a]pyridine moiety, which is known for its wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Formation of the Isoxazole Ring: This involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the imidazo[1,2-a]pyridine and isoxazole moieties through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: It is employed in the development of fluorescent probes and sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to the active site of enzymes, inhibiting their activity. The isoxazole ring can enhance binding affinity and specificity by forming additional hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative and hypnotic drug with an imidazo[1,2-a]pyridine core.
Saripidem: An anxiolytic drug with a similar structure.
Zolimidine: An antiulcer drug with an imidazo[1,2-a]pyridine moiety.
Uniqueness
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide is unique due to the presence of both the imidazo[1,2-a]pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-12-5-4-10-22-11-15(20-17(12)22)13-6-2-3-7-14(13)21-18(23)16-8-9-19-24-16/h2-11H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOCKDCEICGJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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